5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole
CAS No.:
Cat. No.: VC18266077
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3O |
|---|---|
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |
| Standard InChI | InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3 |
| Standard InChI Key | QLRPRDWOGUQNIV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=C1Cl)COC2CNC2)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound features a pyrazole ring (positions 1–5) substituted at position 1 with a methyl group, position 3 with an ethyl group, position 4 with chlorine, and position 5 with an azetidin-3-yloxymethyl moiety. The azetidine ring introduces a constrained four-membered nitrogen-containing structure, enhancing stereoelectronic interactions with biological targets . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |
| Canonical SMILES | CCC1=NN(C(=C1Cl)COC2CNC2)C |
| InChI Key | QLRPRDWOGUQNIV-UHFFFAOYSA-N |
| XLogP3 | 2.3 (predicted) |
The three-dimensional conformation reveals a planar pyrazole ring with the azetidine moiety adopting an envelope-like puckering, as evidenced by crystallographic analogs .
Physicochemical Characteristics
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Solubility: Moderately lipophilic (logP ≈ 2.3), soluble in dichloromethane, dimethylformamide, and ethanol .
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Melting Point: Estimated 120–125°C based on pyrazole analogs .
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the azetidine ether linkage .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a two-step protocol:
Step 1: Alkylation of Pyrazole Core
3-Ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate (DMC) under basic conditions (K₂CO₃, diethylene glycol dimethyl ether) to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. DMC serves as a green methylating agent, replacing toxic dimethyl sulfate :
Step 2: Chlorination and Functionalization
Chlorination at position 4 is achieved using concentrated HCl and hydrogen peroxide, avoiding hazardous sulfonic acid chlorides :
The azetidine-oxymethyl group is introduced via nucleophilic substitution between 4-chloro intermediate and azetidin-3-ol under Mitsunobu conditions.
Industrial-Scale Optimization
Patent CN106187894A highlights critical parameters for scalability :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | Maximizes DMC efficiency |
| Solvent | Diethylene glycol dimethyl ether | Enhances solubility |
| Catalyst | K₂CO₃ (1.5 eq) | Prevents over-alkylation |
Batch yields exceed 85% with >95% purity under optimized conditions .
Biological Activity and Mechanism
Agrochemical Applications
As an intermediate in tebufenpyrad synthesis, the compound contributes to acaricides by disrupting mitochondrial complex I in arthropods . Chlorine at position 4 enhances electrophilicity, facilitating interaction with cysteine residues in target proteins .
| Parameter | Specification |
|---|---|
| GHS Classification | Warning (H302, H315) |
| Storage | 2–8°C, inert atmosphere |
| Handling | Use nitrile gloves and fume hood |
In vivo toxicity data remain limited, but structural alerts (azetidine, chloro-pyrazole) warrant caution in occupational settings .
Future Directions
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Structure-Activity Relationships: Systematic modification of the azetidine and ethyl groups to optimize NAAA inhibition .
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Green Chemistry: Replacement of dichloroethane with cyclopentyl methyl ether in chlorination steps .
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Therapeutic Exploration: Evaluation in neuroinflammatory models based on NAAA modulation .
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